2,3-dihydro-1H-quinolin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-quinolin-4-one and its derivatives has seen various innovative approaches aimed at improving efficiency, yield, and environmental sustainability. Lei et al. (2011) described a green and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives through a one-pot condensation process involving 4-hydroxyquinolin-2(1H)-one, highlighting the method's simplicity and reduced environmental impact (Lei, Ma, & Hu, 2011). Similarly, Peng et al. (2018) developed a palladium-catalyzed synthesis for quinolin-2(1H)-ones from quinoline N-oxides, demonstrating the method's mild conditions and avoidance of protection against air and moisture, which underscores the evolving strategies toward more accessible and sustainable synthesis methods (Peng et al., 2018).
Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application : This study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .
- Method : The reaction of ketones with 2-alkynylanilines in EtOH at reflux is promoted by p-toluenesulfonic acid monohydrate, resulting in a series of challenging quinolin-4-one derivatives .
- Results : The study resulted in the successful synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones .
2. Antileishmanial Agents
- Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM) .
3. Antibacterial Activity
- Application : Economical and environmentally friendly synthesis methods for quinolin-2-ones, including 2,3-dihydro-1H-quinolin-4-one derivatives, have been developed.
- Method : The specific method of synthesis is not mentioned in the source.
- Results : The results of the antibacterial activity of the synthesized compounds are not provided in the source.
4. Bicyclic Peptide Deformylase Inhibitors
- Application : 2,3-dihydro-1H-quinolin-4-one is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the antibacterial activity of the synthesized compounds are not provided in the source .
5. Inhibitors of Human Nitric Oxide Synthase Isoforms
- Application : 2,3-dihydro-1H-quinolin-4-one is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the inhibitory activity of the synthesized compounds are not provided in the source .
6. Synthesis of Modified DHQ Derivatives
- Application : This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the biological activity of the synthesized compounds are not provided in the source .
4. Bicyclic Peptide Deformylase Inhibitors
- Application : 2,3-dihydro-1H-quinolin-4-one is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the antibacterial activity of the synthesized compounds are not provided in the source .
5. Inhibitors of Human Nitric Oxide Synthase Isoforms
- Application : 2,3-dihydro-1H-quinolin-4-one is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the inhibitory activity of the synthesized compounds are not provided in the source .
6. Synthesis of Modified DHQ Derivatives
- Application : This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the biological activity of the synthesized compounds are not provided in the source .
Safety And Hazards
Future Directions
In recent years, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This compound is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
properties
IUPAC Name |
2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWPZNOVIHAWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276195 | |
Record name | 2,3-dihydro-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-quinolin-4-one | |
CAS RN |
4295-36-7 | |
Record name | 2,3-dihydro-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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